

An In-depth Technical Guide to the Biogenesis and Processing of microRNA-122

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Compound of Interest

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Introduction

MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal role in hepatic function, development, and disease. Constituting approximately 70% of the total miRNA population in adult hepatocytes, miR-122 is a critical regulator of cholesterol and fatty acid metabolism.^{[1][2]} Its dysregulation is implicated in various liver pathologies, including hepatocellular carcinoma (HCC) and hepatitis C virus (HCV) infection, making its biogenesis and processing pathway a key area of investigation for therapeutic intervention.^{[1][2]} This technical guide provides a comprehensive overview of the molecular mechanisms governing the lifecycle of miR-122, from transcription to degradation, supported by quantitative data and detailed experimental protocols.

The Canonical Biogenesis and Processing Pathway of miR-122

The generation of mature, functional miR-122 follows the canonical miRNA biogenesis pathway, a multi-step process involving both nuclear and cytoplasmic enzymatic activities.

Transcription and Primary Transcript (pri-miR-122) Formation

The journey of miR-122 begins in the nucleus with the transcription of the MIR122 gene, located on human chromosome 18, by RNA polymerase II.[3] This process is driven by several liver-enriched transcription factors (LETFs), including HNF4 α , which binds to the miR-122 promoter region to positively regulate its expression.[4][5] The initial transcript is a long, capped, and polyadenylated primary microRNA (pri-mi-RNA), designated pri-miR-122. The unspliced pri-miR-122 is approximately 7.5 kilobases (kb) in length and is subsequently spliced to a 4.5 kb transcript that contains the characteristic stem-loop structure embedding the pre-miR-122 sequence.[3][5]

Nuclear Processing: The Microprocessor Complex

The hairpin structure within pri-miR-122 is recognized and cleaved by the Microprocessor complex, a key nuclear component of miRNA processing. This complex consists of the RNase III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8 (DGCR8).[6] DGCR8 recognizes the junction between the single-stranded RNA and the stem-loop, positioning Drosha to cleave the phosphodiester bonds at the base of the stem. This liberates an approximately 70-nucleotide precursor-miRNA (pre-miR-122).[6] The efficiency of Drosha processing is a critical regulatory step and can be influenced by the structural features of the pri-miRNA hairpin and flanking sequences.[7][8][9]

Nuclear Export

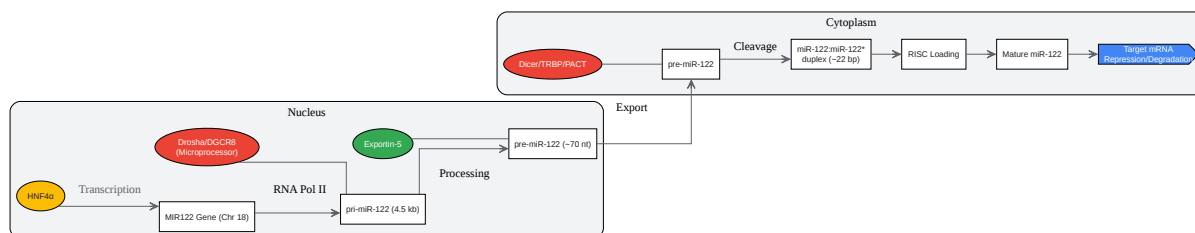
Following its excision, pre-miR-122 is actively transported from the nucleus to the cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5 (XPO5), which recognizes the 2-nucleotide 3' overhang characteristic of pre-miRNAs.

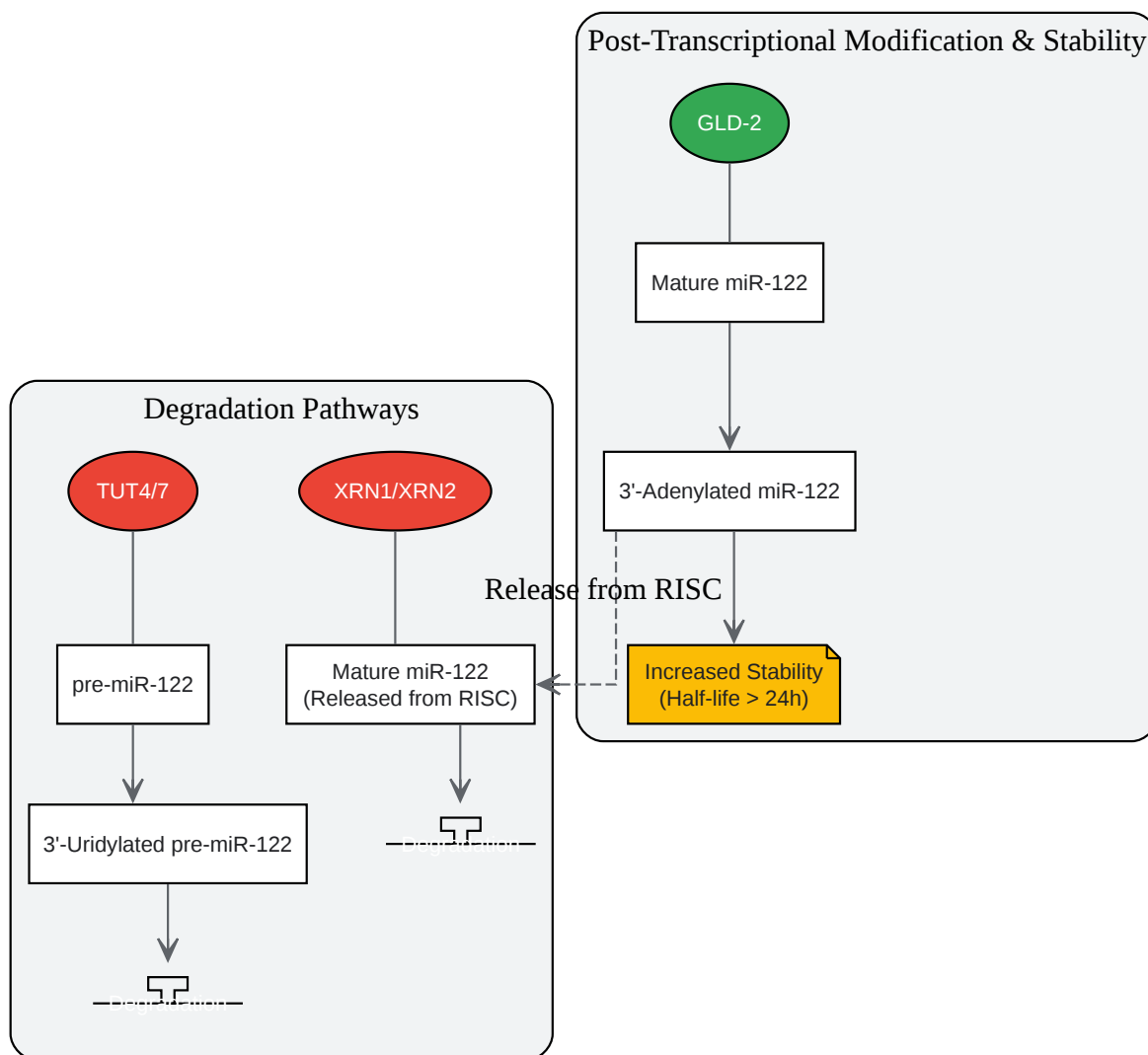
Cytoplasmic Processing: The Dicer Complex

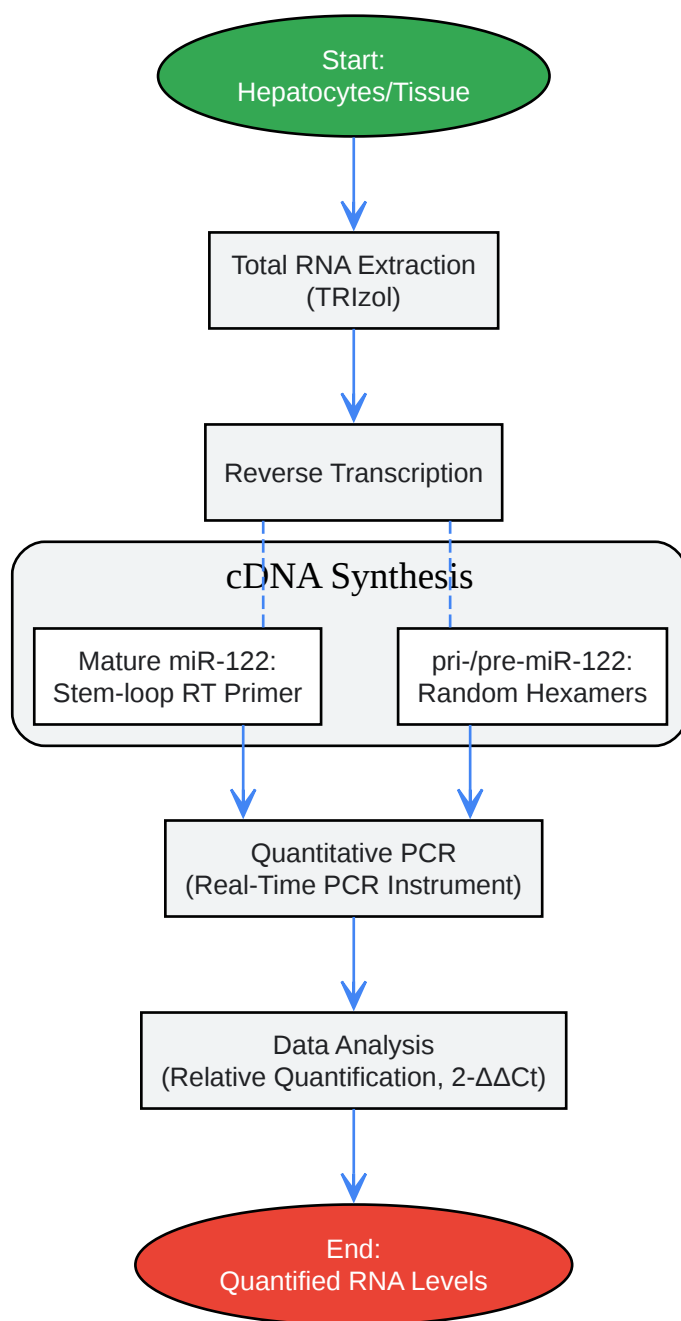
In the cytoplasm, the pre-miR-122 hairpin is further processed by another RNase III enzyme, Dicer. Dicer, in complex with accessory proteins such as the trans-activation response RNA-binding protein (TRBP) and protein kinase R-activating protein (PACT), cleaves the terminal loop of pre-miR-122. This cleavage event produces a transient ~22-base pair miRNA:miRNA* duplex, comprising the mature miR-122 strand and its complementary passenger strand (miR-122*).

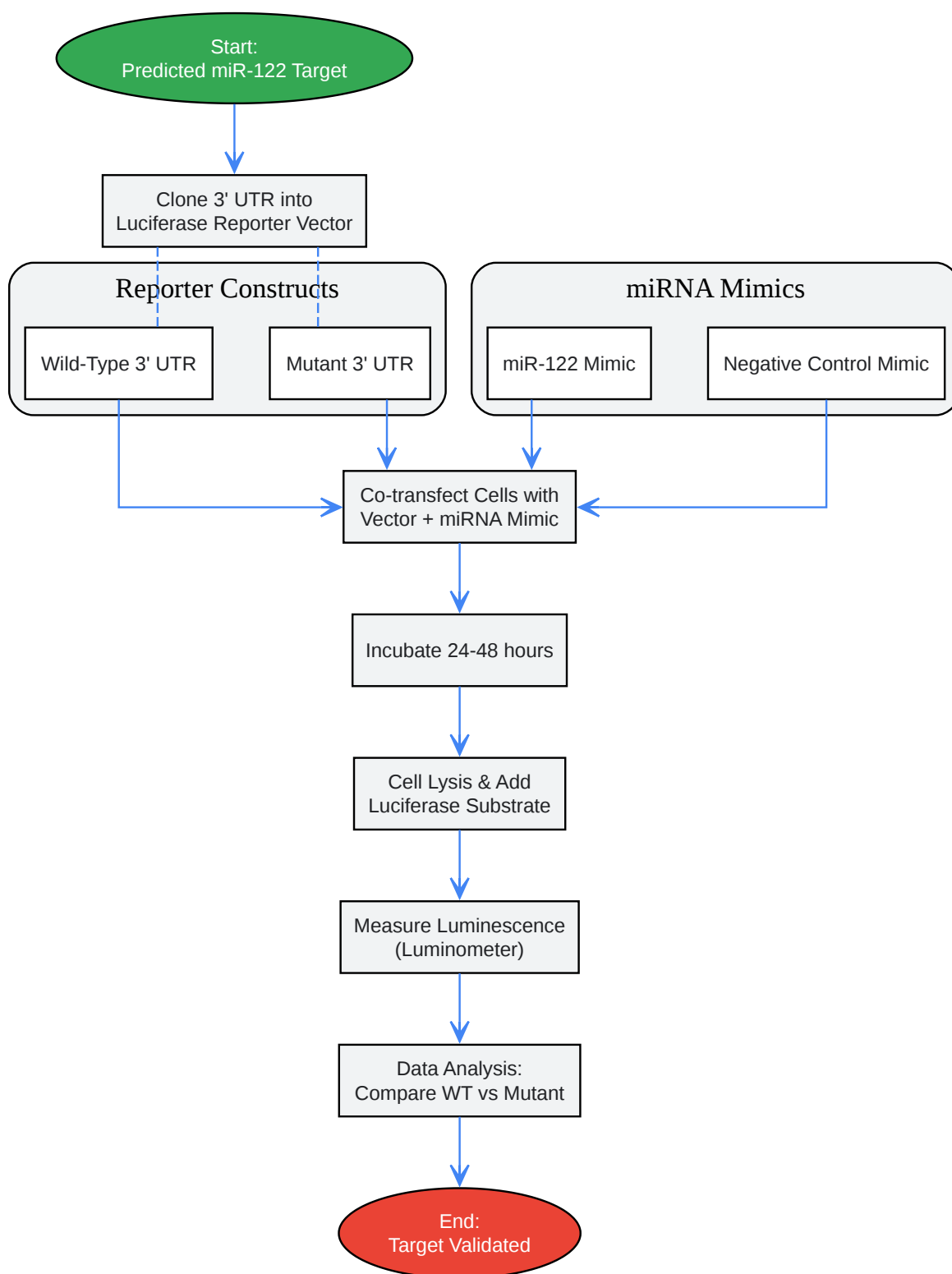
RISC Loading and Mature miR-122 Function

The miR-122:miR-122* duplex is then loaded into an Argonaute (Ago) protein, the core component of the RNA-induced silencing complex (RISC). Typically, one strand, the mature "guide" strand (miR-122), is preferentially retained by Ago, while the "passenger" strand (miR-122*) is unwound and degraded. The mature miR-122, now part of the active RISC, guides the complex to target messenger RNAs (mRNAs) through partial sequence complementarity, primarily within the 3' untranslated region (3' UTR), leading to translational repression or mRNA degradation.









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